molecular formula C7H4N4 B12538803 6H-1,4-Diazepine-2,3-dicarbonitrile CAS No. 681000-60-2

6H-1,4-Diazepine-2,3-dicarbonitrile

Cat. No.: B12538803
CAS No.: 681000-60-2
M. Wt: 144.13 g/mol
InChI Key: NZZFERPSQBWWQI-UHFFFAOYSA-N
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Description

6H-1,4-Diazepine-2,3-dicarbonitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by a diazepine ring, which is a seven-membered ring containing two nitrogen atoms, and two nitrile groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,4-Diazepine-2,3-dicarbonitrile typically involves the condensation of diaminomaleonitrile with various aldehydes or ketones. One common method is the sequential aldol condensation reactions of 1,3-diketones with diaminomaleonitrile, followed by further condensation with aromatic aldehydes . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6H-1,4-Diazepine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The diazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the diazepine ring, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the diazepine ring.

Scientific Research Applications

6H-1,4-Diazepine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-1,4-Diazepine-2,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, while the diazepine ring can engage in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

6H-1,4-Diazepine-2,3-dicarbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

681000-60-2

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

6H-1,4-diazepine-2,3-dicarbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-7(5-9)11-3-1-2-10-6/h2-3H,1H2

InChI Key

NZZFERPSQBWWQI-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=C(N=C1)C#N)C#N

Origin of Product

United States

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